N'-(2-chlorobenzyl)-N,N-dimethylethane-1,2-diamine

Description

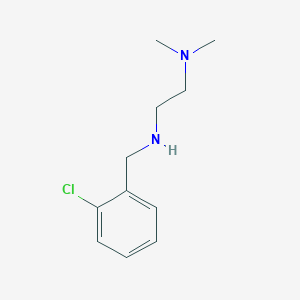

N'-(2-Chlorobenzyl)-N,N-dimethylethane-1,2-diamine (CAS: 57095-07-5) is a substituted ethylenediamine derivative with a 2-chlorobenzyl group attached to one terminal amine and dimethyl groups on the adjacent nitrogen (Figure 1). Its structure combines aromatic chlorinated moieties with a flexible diamine backbone, enabling diverse chemical interactions. The compound is synthesized via alkylation of N,N-dimethylethane-1,2-diamine with 2-chlorobenzyl chloride or related electrophiles .

Properties

CAS No. |

57095-07-5 |

|---|---|

Molecular Formula |

C11H17ClN2 |

Molecular Weight |

212.72 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C11H17ClN2/c1-14(2)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3 |

InChI Key |

SBVGXVDIPTVBKO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNCC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorobenzyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with N,N-dimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of N’-(2-chlorobenzyl)-N,N-dimethylethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzyl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N’-(2-chlorobenzyl)-N,N-dimethylethane-1,2-diamine has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzyl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Structural Analogues of Ethane-1,2-diamine Derivatives

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- However, this substitution may reduce water solubility .

- Alkylation of Amines : Dimethylation (as in the target compound) versus diethylation (e.g., N,N-diethyl in ) impacts steric bulk and electronic properties. In glucokinase activators, dimethyl groups improved enzyme potency (EC₅₀ = 6 nM) compared to unsubstituted amines (EC₅₀ = 27 nM) .

- Metal Coordination : Hydroxybenzyl-substituted diamines form stable complexes with transition metals (e.g., Mn²⁺ in ), enabling catalytic applications. The target compound’s chlorobenzyl group may hinder coordination due to steric effects.

Biological Activity

N'-(2-chlorobenzyl)-N,N-dimethylethane-1,2-diamine is a diamine compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and implications for drug development, supported by research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with N,N-dimethylethylenediamine under basic conditions. The reaction can be summarized as follows:

This method yields the desired product with high purity, which can then be characterized using techniques such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological systems.

Antimicrobial Activity

Recent studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, a series of diamines were tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL for different pathogens .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| Similar diamines | 10-50 | Escherichia coli |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicated that it exhibits low cytotoxicity towards human cell lines (e.g., MRC5 cells), with IC50 values exceeding 100 µM. This suggests a favorable therapeutic index for potential drug development applications .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways. Studies utilizing fluorescence microscopy have shown that the compound can localize within bacterial cells, leading to cell lysis .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various diamines against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound significantly inhibited bacterial growth compared to control groups.

- In Vivo Studies : Preliminary in vivo studies using murine models indicated that administration of the compound led to a reduction in bacterial load in infected tissues without notable adverse effects on the host .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.